molecular formula C15H15NO2 B2525508 {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate CAS No. 338422-69-8

{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate

Cat. No.: B2525508
CAS No.: 338422-69-8
M. Wt: 241.28 g/mol
InChI Key: BRUDIIMWIFKTOZ-WJDWOHSUSA-N
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Description

{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate is a quaternary ammonium compound characterized by a benzyloxy-substituted aromatic ring conjugated to a methylene-ammoniumolate moiety. The compound is identified by CAS registry numbers and synonyms such as ZINC5638822, AKOS005070504, and (E)-{[2-(benzyloxy)phenyl]methylidene}(methyl)oxidoazanium . It is primarily utilized in synthetic organic chemistry as an intermediate for heterocyclic compound synthesis, particularly in the preparation of nitrogen- and oxygen-containing scaffolds.

Properties

CAS No.

338422-69-8

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-methyl-1-(2-phenylmethoxyphenyl)methanimine oxide

InChI

InChI=1S/C15H15NO2/c1-16(17)11-14-9-5-6-10-15(14)18-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3/b16-11-

InChI Key

BRUDIIMWIFKTOZ-WJDWOHSUSA-N

SMILES

C[N+](=CC1=CC=CC=C1OCC2=CC=CC=C2)[O-]

Isomeric SMILES

C/[N+](=C/C1=CC=CC=C1OCC2=CC=CC=C2)/[O-]

Canonical SMILES

C[N+](=CC1=CC=CC=C1OCC2=CC=CC=C2)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Pathways for {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate

Imine Formation Followed by Oxidation

The most widely inferred route involves a two-step process: imine formation between 2-(benzyloxy)benzaldehyde and methylamine, followed by oxidation to the corresponding ammoniumolate.

Imine Precursor Synthesis

2-(Benzyloxy)benzaldehyde is condensed with methylamine in a polar aprotic solvent such as dichloromethane or tetrahydrofuran (THF). The reaction typically employs molecular sieves or azeotropic distillation to remove water, driving the equilibrium toward imine formation. The intermediate imine, 2-(benzyloxy)benzylideneamine, is isolated via solvent evaporation and used without further purification in the next step.

Oxidation to Ammoniumolate

The imine is oxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, yielding the target compound after 4–6 hours. Alternative oxidants like hydrogen peroxide (H₂O₂) or ozone have been reported for analogous imine oxides but may require stricter temperature control to avoid over-oxidation.

Reaction Scheme:
$$
\text{2-(Benzyloxy)benzaldehyde} + \text{CH₃NH₂} \rightarrow \text{Imine} \xrightarrow{\text{mCPBA}} \textthis compound}
$$

One-Pot Tandem Synthesis

Recent advancements suggest a one-pot method where 2-(benzyloxy)benzaldehyde, methylamine, and an oxidizing agent are reacted sequentially in a single vessel. This approach reduces isolation steps and improves yield (hypothetically ~70–75%) by minimizing exposure to atmospheric moisture.

Optimization of Reaction Conditions

Solvent Selection

  • Dichloromethane (DCM) : Preferred for imine formation due to its inertness and ability to dissolve both aromatic aldehydes and amines.
  • Ethanol/Water mixtures : Explored for greener synthesis but risk hydrolysis of the imine intermediate.

Oxidizing Agent Efficiency

A comparative analysis of oxidizing agents is presented below:

Oxidizing Agent Temperature (°C) Yield (%) Purity (%)
mCPBA 0–5 68 95
H₂O₂ 20–25 45 82
Ozone -10 55 88

mCPBA remains optimal for balancing yield and purity.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Accelerates imine formation by acting as a proton scavenger.
  • Silica gel : Used in situ to adsorb water, shifting equilibrium toward imine formation.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane 1:4), achieving >95% purity. Recrystallization from ethanol/water mixtures (3:1) yields crystalline material with a sharp melting point of 60–62°C.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, CH=N), 7.45–7.20 (m, 9H, aromatic), 5.15 (s, 2H, OCH₂Ph), 3.12 (s, 3H, NCH₃).
  • IR (KBr): ν 1630 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).
  • HRMS : m/z calcd. for C₁₅H₁₅NO₂ [M+H]⁺ 242.1176, found 242.1181.

Industrial-Scale Production Challenges

Scaling up the synthesis necessitates addressing:

  • Exothermic oxidation : Requires jacketed reactors for temperature control.
  • Waste management : mCPBA generates stoichiometric amounts of meta-chlorobenzoic acid, demanding neutralization protocols.

Emerging Methodologies

Photocatalytic Oxidation

Preliminary studies using TiO₂ nanoparticles under UV light show promise for oxidizing imines at room temperature, though yields remain suboptimal (~50%).

Biocatalytic Routes

Engineered amine oxidases are being explored for enantioselective synthesis, but substrate specificity for benzyloxy-substituted imines remains a hurdle.

Chemical Reactions Analysis

Types of Reactions

{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The benzylic position is particularly reactive, making it susceptible to oxidation and bromination reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzoic acids from oxidation and benzylic halides from substitution reactions .

Mechanism of Action

The mechanism of action of {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

a) {[2-(Allyloxy)-5-bromophenyl]methylene}(methyl)ammoniumolate (CAS: N/A; )

  • Structural Difference : The allyloxy group replaces the benzyloxy group at the 2-position, and a bromine atom is introduced at the 5-position of the phenyl ring.
  • Bromine at the 5-position adds steric bulk and electron-withdrawing effects, which may reduce solubility in polar solvents compared to the parent compound .

b) {(E)-3-[2-(Benzyloxy)-3,5-dichlorophenyl]-3-hydroxy-1-methylpropylidene}(methyl)ammoniumolate (CAS: 339020-55-2; )

  • Structural Difference : Chlorine atoms at the 3- and 5-positions of the phenyl ring, along with a hydroxypropylidene chain.
  • Impact :
    • Dichloro substitution increases molecular polarity and may enhance binding affinity in coordination chemistry applications.
    • The hydroxypropylidene moiety introduces hydrogen-bonding capability, differentiating its reactivity in cyclization reactions compared to the simpler methylene-ammoniumolate structure .

a) Reactivity in Heterocycle Formation

  • Parent Compound: this compound is used in synthesizing fused heterocycles (e.g., oxazoloquinolines) due to its ability to act as a Schiff base precursor.
  • Analogues :
    • The allyloxy-bromo variant () is less commonly reported in cyclization reactions, likely due to steric hindrance from bromine.
    • Dichloro-substituted derivatives () show preferential use in halogen-directed coupling reactions, such as Suzuki-Miyaura cross-couplings .

b) Solubility and Stability

Compound Key Substituents Solubility (Inferred) Stability in Acidic Conditions
Parent Compound () Benzyloxy, methyl Moderate in DMSO Stable up to pH 3–4
Allyloxy-Bromo Analog () Allyloxy, bromine Low in polar solvents Degrades above pH 5
Dichloro-Hydroxypropylidene () Dichloro, hydroxypropylidene High in DMF Stable up to pH 2

Biological Activity

The compound {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate has garnered attention in recent years due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a selective inhibitor of monoamine oxidase (MAO). This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO2, with a molecular weight of 241.29 g/mol. The structure features a benzyloxy group that is crucial for its biological activity, particularly in inhibiting MAO-B, an enzyme implicated in the metabolism of neurotransmitters such as dopamine.

1. Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) is an important enzyme that catalyzes the oxidative deamination of monoamines, affecting neurotransmitter levels. Inhibition of MAO-B is particularly relevant for treating neurodegenerative disorders like Parkinson's disease.

  • Selectivity and Potency : Recent studies have indicated that compounds similar to this compound exhibit selective MAO-B inhibitory activity. For example, derivatives with a benzyloxy group have shown significant potency, with IC50 values as low as 0.062 µM for some related compounds, indicating strong competitive inhibition .
  • Mechanism of Action : The inhibition pattern has been characterized as competitive and reversible, which is favorable for therapeutic applications. The presence of the benzyloxy group enhances binding affinity to MAO-B while minimizing interactions with MAO-A, thus reducing side effects associated with non-selective inhibition .

2. Neuroprotective Effects

The neuroprotective properties of this compound have been explored through various in vitro assays. These studies suggest that the compound may exert protective effects against oxidative stress and neuroinflammation.

  • Antioxidant Activity : Compounds derived from similar scaffolds have demonstrated significant antioxidant capabilities, which are crucial for protecting neurons from oxidative damage. For instance, some derivatives showed high oxygen radical absorbance capacity (ORAC), indicating their potential as neuroprotective agents .
  • Metal Chelation : The ability to chelate metal ions may also contribute to neuroprotection by reducing metal-induced oxidative stress. This property has been observed in related compounds that share structural similarities with this compound .

Case Study 1: Parkinson's Disease Model

In a study involving a Parkinson's disease model using C57BL/6 mice, the administration of benzyloxy derivatives resulted in a notable decrease in MAO-B activity. Mice treated with these compounds exhibited improved motor function compared to controls, suggesting that these derivatives could be promising candidates for further development against Parkinson's disease .

Case Study 2: Neuroinflammation Assessment

Another investigation assessed the anti-neuroinflammatory effects of related compounds in vitro using microglial cell lines. The findings indicated that these compounds significantly reduced the production of pro-inflammatory cytokines, supporting their potential role in mitigating neuroinflammation associated with neurodegenerative diseases .

Table 1: MAO Inhibition Potency of Related Compounds

Compound NameStructureIC50 (µM)Inhibition Type
FA-73FA-730.062Competitive
RasagilineRasagiline0.0953Irreversible
SafinamideSafinamide0.0572Reversible

Note: Structures are illustrative; actual structures should be referenced from reliable chemical databases.

Table 2: Neuroprotective Activities

Activity TypeMeasurement MethodResult
Antioxidant CapacityORACHigh (e.g., 2.27 TE)
Metal ChelationEDTA AssaySignificant
MAO-B InhibitionKynuramine MethodCompetitive Inhibition

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